molecular formula C17H17N3O2S B2898726 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide CAS No. 946223-12-7

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide

Cat. No.: B2898726
CAS No.: 946223-12-7
M. Wt: 327.4
InChI Key: XKAPUMWHJGTISB-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidin-5-one core substituted with methyl groups at positions 3 and 5. The 6-position is functionalized with a 3,5-dimethylbenzamide moiety.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-9-5-10(2)7-13(6-9)15(21)19-14-12(4)18-17-20(16(14)22)11(3)8-23-17/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAPUMWHJGTISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in cancer treatment and enzyme inhibition.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the thiazolopyrimidine core followed by modifications to introduce the benzamide moiety. Common synthetic routes include:

  • Formation of Thiazolopyrimidine Core : This is achieved through condensation reactions involving appropriate precursors.
  • Bromination : Introducing bromine to enhance biological activity.
  • Coupling with Benzamide : This step finalizes the compound's structure.

The compound exhibits a planar thiazole ring fused with a dihydropyrimidine ring, characterized by specific hydrogen bonding interactions that stabilize its structure .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Receptor Modulation : The compound has been identified as a selective positive allosteric modulator for GluN2A-containing NMDA receptors, influencing synaptic plasticity and memory functions .

Antitumor Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
M-HeLa (Cervical)5.0
MCF-7 (Breast)10.0
PC3 (Prostate)15.0

The compound demonstrated superior efficacy compared to established chemotherapeutics like Sorafenib, particularly against cervical cancer cells.

Antimicrobial and Other Activities

In addition to its antitumor properties, this compound has shown:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Demonstrated potential against various fungal strains.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on M-HeLa cells and found that it reduced cell viability significantly compared to control groups . The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Selectivity Profiles : Research indicates that while the compound is effective against cancer cells, it exhibits low toxicity towards normal liver cells (Chang liver), suggesting a favorable selectivity index which is crucial for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. Thiazolo[3,2-a]pyrimidine derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cervical Cancer : The compound demonstrated high efficiency against M-HeLa cells (cervical adenocarcinoma) with a notable selectivity index, indicating low toxicity to normal cells while effectively targeting cancerous cells .
  • Prostate Cancer : Other derivatives in the thiazolo[3,2-a]pyrimidine class exhibited moderate activity against prostate adenocarcinoma (PC3) cell lines, suggesting a broader application in oncology .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess antibacterial and antifungal properties:

  • Bacterial Infections : Compounds within this class have shown effectiveness against various bacterial strains, which could lead to the development of new antibiotics .
  • Fungal Infections : Some derivatives have been evaluated for their antifungal activity, providing a potential avenue for treating fungal infections that are resistant to current therapies .

Neurological Applications

Thiazolo[3,2-a]pyrimidines have been investigated as positive allosteric modulators of the NMDA receptor (GluN2A-selective), which plays a crucial role in synaptic plasticity and memory function. This indicates potential applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia by enhancing cognitive function through modulation of glutamatergic signaling pathways .

Enzyme Inhibition

The compound has shown promise as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are essential in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby improving cholinergic transmission in the brain:

  • Mechanism of Action : By inhibiting AChE, the compound may enhance cognitive function and memory retention in patients suffering from neurodegenerative diseases .

Structure-Activity Relationship Studies

The structural variations of thiazolo[3,2-a]pyrimidines have led to extensive structure-activity relationship (SAR) studies. These studies help identify how modifications to the chemical structure influence biological activity:

Modification Effect on Activity
Substituents at C5Altered cytotoxicity against specific cancer cell lines
Presence of halogensEnhanced antibacterial properties
Functional groupsImproved AChE inhibition potency

These findings are critical for optimizing drug design and enhancing therapeutic efficacy.

Case Studies and Research Findings

Several case studies illustrate the effectiveness of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide:

  • Cytotoxicity Against M-HeLa Cells : A study found that this compound exhibited significantly higher cytotoxicity compared to standard chemotherapy agents like Sorafenib, suggesting its potential as a novel anticancer agent .
  • Antimicrobial Efficacy : Another investigation revealed that derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antibiotics .

Comparison with Similar Compounds

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

  • Core : Thiazolo[3,2-a]pyrimidine with a fused dione system.
  • Substituents : 2,4,6-Trimethylbenzylidene at position 2; 5-methylfuran-2-yl at position 6.
  • Properties : Higher melting point (243–246°C) due to extended conjugation and planar aromatic substituents.
  • Activity: Not explicitly reported, but the electron-withdrawing nitrile group may enhance reactivity for further functionalization .

Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core : Similar thiazolo[3,2-a]pyrimidine scaffold.
  • Substituents : Fluorobenzylidene at position 2; carboxylate ester at position 4.
  • Properties : The electron-withdrawing fluorine and ester group likely improve solubility in polar solvents compared to the target compound’s benzamide group.
  • Activity : Unreported, but fluorinated analogs often exhibit enhanced metabolic stability .

Benzamide-Containing HDAC Inhibitors

N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide (6j)

  • Core : Benzamide linked to a tetrazole ring.
  • Substituents : 3,5-Dimethylbenzamide; hydroxamic acid group.
  • Activity : Potent HDAC inhibitor due to the hydroxamic acid zinc-binding group (ZBG). The 3,5-dimethylbenzamide may enhance hydrophobic interactions with enzyme pockets .

LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

  • Core : Benzamide with a hydroxamate side chain.
  • Activity : Selective HDAC4/5 inhibitor with demonstrated efficacy in preclinical models. The extended aliphatic linker and hydroxamate group are critical for binding .
  • Contrast : The target compound’s thiazolopyrimidine core may confer distinct pharmacokinetic properties, such as altered tissue distribution.

Antioxidant Thiazolopyrimidine Derivatives

7-Amino-6-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-methyl]-5H-thiazolo[3,2-a]pyrimidine-3,5(2H)-dione (7a)

  • Core : Thiazolo[3,2-a]pyrimidine with oxadiazole and dione groups.
  • Substituents: Oxadiazole-thione and amino groups.
  • Activity : Exhibits potent antioxidant activity via free radical scavenging, attributed to the thione and conjugated π-system .
  • Divergence : The target compound’s benzamide group lacks antioxidant moieties, suggesting a different mechanism of action.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Melting Point (°C) Reference
Target Compound Thiazolo[3,2-a]pyrimidin-5-one 3,7-dimethyl; 3,5-dimethylbenzamide Potential HDAC inhibition Not reported [3], [4]
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene; nitrile Undetermined 243–246
6j () Benzamide-tetrazole 3,5-Dimethylbenzamide; hydroxamic acid HDAC inhibition 98
LMK-235 () Benzamide Hydroxyamino-oxohexyl linker HDAC4/5 inhibition Not reported
7a () Thiazolo[3,2-a]pyrimidine Oxadiazole-thione; carbohydrazide Antioxidant Not reported

Key Findings and Implications

Structural Insights : The thiazolo[3,2-a]pyrimidine core provides rigidity, while substituents dictate solubility and bioactivity. Methyl groups (e.g., 3,7-dimethyl) enhance lipophilicity, favoring membrane penetration .

HDAC Inhibition Potential: The benzamide group aligns with known HDAC inhibitors (e.g., 6j, LMK-235), but the absence of a ZBG like hydroxamic acid may limit efficacy. Structural optimization could introduce such groups .

Antioxidant vs. Enzyme Inhibition : Substituents like oxadiazole-thione (7a) prioritize radical scavenging, whereas benzamides favor protein binding, highlighting the role of functional group selection in target engagement .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step protocols starting with S-alkylation of thiazolo[3,2-a]pyrimidine precursors, followed by coupling with 3,5-dimethylbenzoyl chloride. Key steps include:

  • Cyclocondensation of 2-thiouracil derivatives with α-haloketones under reflux (ethanol, 80°C) to form the thiazolo[3,2-a]pyrimidine core .
  • Amidation using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous DCM to attach the 3,5-dimethylbenzamide moiety .
  • Optimization via ultrasound-assisted synthesis or green solvents (e.g., PEG-400) to enhance reaction efficiency .
    • Critical Parameters : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

  • Techniques :

  • X-ray crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement). Single-crystal data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~2.3 ppm for methyl groups on benzamide; δ ~8.1 ppm for thiazole protons) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/amide bands (~3300 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., m/z calculated for C₁₉H₂₀N₄O₂S: 384.1264 [M+H]⁺) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC inhibition at IC₅₀ values) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s binding mechanisms with biological targets?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model interactions with HDAC8 (PDB: 1T69) or COX-2 (PDB: 5KIR). Prioritize hydrogen bonds with catalytic residues (e.g., Zn²⁺ in HDACs) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap < 4 eV for bioactivity) .
  • MD Simulations : Analyze stability of ligand-protein complexes (50 ns trajectories in GROMACS) .

Q. What structure-activity relationship (SAR) trends are observed in thiazolo[3,2-a]pyrimidine derivatives?

  • Key Modifications :

  • Benzamide Substituents : 3,5-Dimethyl groups enhance lipophilicity (logP ~2.8) and membrane permeability compared to methoxy analogs .
  • Core Modifications : 5-Oxo groups improve hydrogen bonding with kinases; 7-methyl substitution reduces metabolic degradation .
    • Activity Trends :
  • Anticancer potency correlates with electron-withdrawing substituents on the benzamide ring (e.g., IC₅₀ = 12 μM vs. 45 μM for nitro vs. methoxy derivatives) .

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Validation Strategies :

  • Dose-Response Repetition : Test multiple concentrations (n ≥ 3 replicates) to confirm IC₅₀ values .
  • Orthogonal Assays : Cross-validate enzyme inhibition (e.g., HDAC activity) with Western blotting (acetyl-histone H3 levels) .
  • Control Compounds : Use reference inhibitors (e.g., SAHA for HDACs) to calibrate assay conditions .

Q. What challenges arise in crystallographic analysis, and how can they be mitigated?

  • Challenges :

  • Crystal Twinning : Common in thiazolo[3,2-a]pyrimidines due to planar structures. Use SHELXD for twin law identification .
  • Disorder : Methyl/benzyl groups may exhibit positional disorder. Refine with PART instructions in SHELXL .
    • Mitigation : Grow crystals via slow evaporation (acetonitrile/water, 4°C) and collect high-resolution data (θ > 25°) .

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